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Cat. No.: B1662617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key investigational compounds, Lu AA33810
and CGP 71683A, which have been evaluated in preclinical studies for their effects on feeding

behavior. Both compounds target the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled

receptor implicated in the regulation of appetite. This document synthesizes available data to

facilitate an objective assessment of their performance, experimental methodologies, and

underlying mechanisms of action.

Introduction to NPY Y5 Receptor Antagonists in
Feeding Regulation
Neuropeptide Y is a potent orexigenic peptide in the central nervous system, stimulating food

intake primarily through the Y1 and Y5 receptors.[1] The NPY Y5 receptor has been a

significant target for the development of anti-obesity therapeutics.[2][3][4] Antagonism of this

receptor is hypothesized to reduce food intake and subsequently impact body weight. Lu
AA33810 and CGP 71683A are two non-peptide antagonists that have been investigated for

their efficacy in modulating feeding behavior through this mechanism.

Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies involving

Lu AA33810 and CGP 71683A. It is important to note that these data are collated from
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separate studies and not from a head-to-head comparison, which may introduce variability due

to differing experimental conditions.

Table 1: Receptor Binding Affinity and Selectivity
Compound Target Receptor

Binding Affinity
(Ki/IC50)

Selectivity Profile

Lu AA33810 Rat NPY Y5 Ki = 1.5 nM[5][6]
Highly selective for

the Y5 receptor.[7][8]

CGP 71683A Rat NPY Y5 Ki = 1.4 nM[9]

High affinity for Y5.[9]

[10][11] Low affinity

for NPY Y1, Y2, and

Y4 receptors.[9][10]

[11] Also shows high

affinity for muscarinic

receptors (Ki = 2.7

nM) and the serotonin

uptake recognition site

(Ki = 6.2 nM).[9]

Table 2: Effects on Food Intake in Rodent Models
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Compound Animal Model
Administration
Route & Dose

Key Findings on
Food Intake

Lu AA33810 Sprague-Dawley Rats
Oral (p.o.), 3-30

mg/kg

Dose-dependently

blocked feeding

induced by a Y5

receptor-selective

agonist.[5][6]

CGP 71683A Wistar Rats
Intraperitoneal (i.p.),

1-10 mg/kg

Dose-dependently

decreased nocturnal

and fasting-induced

food intake.[12]

Obese Zucker (fa/fa)

Rats

Intracerebroventricular

(i.c.v.), >15 nmol/kg

Blocked the increase

in food intake

produced by NPY.[9]

Lean Rats
Intraperitoneal (i.p.),

1-100 mg/kg

Dose-dependently

inhibited food intake in

24-h fasted and

streptozotocin diabetic

rats.[10][11]

Lean Satiated Rats Intraperitoneal (i.p.)

Significantly

antagonized the

increase in food intake

induced by

intracerebroventricular

injection of NPY.[10]

[11]

Experimental Protocols
Lu AA33810: Y5 Agonist-Induced Feeding Study

Animal Model: Male Sprague-Dawley rats.[6]

Housing: Standard laboratory conditions.
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Drug Administration: Lu AA33810 was administered orally (p.o.) at doses of 3, 10, and 30

mg/kg.[5][6]

Experimental Procedure: A selective NPY Y5 receptor agonist, [cPP(1-7),NPY(19-

23),Ala(31),Aib(32),Gln(34)]-hPancreatic Polypeptide, was injected intracerebroventricularly

to induce feeding.[5][6] The effect of Lu AA33810 on this induced feeding was then

measured.

Primary Endpoint: Food intake over a specified period following agonist administration.

CGP 71683A: Nocturnal and Fasting-Induced Feeding
Studies

Animal Model: Male Wistar rats.[12]

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

Drug Administration: CGP 71683A was administered intraperitoneally (i.p.) at doses of 1, 3,

and 10 mg/kg.[12]

Experimental Procedures:

Nocturnal Feeding: Food intake was measured during the dark phase following drug

administration.[12]

Fasting-Induced Feeding: Rats were fasted for a period (e.g., 24 hours) before drug

administration, and subsequent food intake was monitored.[10][11]

Primary Endpoint: Cumulative food intake at various time points.

CGP 71683A: NPY-Induced Feeding Study in Obese Rats
Animal Model: Obese Zucker (fa/fa) rats.[9]

Drug Administration: CGP 71683A was administered into the right lateral ventricle

(intracerebroventricularly, i.c.v.) at doses ranging from 30 to 300 nmol/kg.[9] NPY (3.4

nmol/kg) was also administered i.c.v. to stimulate feeding.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1662617?utm_src=pdf-body
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://pubmed.ncbi.nlm.nih.gov/19098165/
https://www.researchgate.net/publication/23679717_The_Novel_Neuropeptide_Y_Y-5_Receptor_Antagonist_Lu_AA33810_N-trans-4-45-Dihydro1benzothiepino54-dthiazol-2-ylaminocycl_ohexylmethyl-methanesulfonamide_Exerts_Anxiolytic-_and_Antidepressant-Like_Effec
https://pubmed.ncbi.nlm.nih.gov/19098165/
https://www.benchchem.com/product/b1662617?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11239922/
https://pubmed.ncbi.nlm.nih.gov/11239922/
https://pubmed.ncbi.nlm.nih.gov/11239922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC509168/
https://edoc.unibas.ch/entities/publication/f33ed47e-5473-4e73-984d-a97f0674fb37
https://pubmed.ncbi.nlm.nih.gov/11244462/
https://pubmed.ncbi.nlm.nih.gov/11244462/
https://pubmed.ncbi.nlm.nih.gov/11244462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Procedure: The ability of CGP 71683A to block the orexigenic effect of NPY

was assessed.[9]

Primary Endpoint: Food intake over a 2-hour test period.[9]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the NPY Y5 receptor and a

generalized experimental workflow for evaluating the anorectic effects of Y5 receptor

antagonists.
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Figure 1. NPY Y5 Receptor Signaling Pathway and Antagonist Blockade.
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Figure 2. Generalized Experimental Workflow for Feeding Studies.
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Both Lu AA33810 and CGP 71683A demonstrate efficacy in reducing food intake in preclinical

models by antagonizing the NPY Y5 receptor. However, a key differentiator lies in their

selectivity. Lu AA33810 is reported as a highly selective Y5 antagonist, which strengthens the

conclusion that its effects on feeding are mediated through this specific target.

In contrast, CGP 71683A exhibits high affinity for not only the Y5 receptor but also for

muscarinic and serotonin uptake sites.[9] This lack of selectivity complicates the interpretation

of its in vivo effects, as the observed reduction in food intake could be partially attributable to

off-target interactions.[9] Furthermore, one study suggested that the anorectic effect of CGP

71683A might be linked to an inflammatory response in the brain, raising questions about its

mechanism of action.[9]

While both compounds show promise in preclinical settings, the superior selectivity profile of Lu
AA33810 makes it a more precise tool for investigating the role of the NPY Y5 receptor in

appetite regulation. For drug development purposes, the higher selectivity of Lu AA33810
would likely translate to a more favorable safety profile with a lower potential for off-target side

effects.

Future research should aim for direct, head-to-head comparative studies of these and other

NPY Y5 antagonists under identical experimental conditions to provide a more definitive

assessment of their relative efficacy and therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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